Product packaging for 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one(Cat. No.:)

6-Bromo-2-(piperidin-4-yl)isoindolin-1-one

Cat. No.: B11838711
M. Wt: 295.17 g/mol
InChI Key: CLUTZBRPUWFECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(piperidin-4-yl)isoindolin-1-one is a brominated isoindolinone derivative designed for research applications. This compound features a piperidin-4-yl moiety at the 2-position of the isoindolin-1-one core structure, a design also explored in related compounds like 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one . The bromine atom at the 6-position provides a reactive handle for further synthetic modification via cross-coupling reactions, making this compound a valuable synthetic intermediate for constructing more complex molecules for pharmaceutical research. Compounds based on the isoindolin-1-one scaffold have demonstrated significant research value in medicinal chemistry, particularly in the development of targeted cancer therapies . Specifically, structurally similar isoindolin-1-one derivatives have been investigated as allosteric inhibitors and are active against various cancer cell lines, including those with EGFR mutations, non-small cell lung carcinoma, colon cancer, and brain neoplasms . The piperidin-4-yl group is a privileged structure in drug discovery that often contributes to molecular properties and target binding. Researchers can utilize this compound as a key building block in developing potential therapeutic agents or as a tool compound for studying biological pathways. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrN2O B11838711 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-2-piperidin-4-yl-3H-isoindol-1-one

InChI

InChI=1S/C13H15BrN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2

InChI Key

CLUTZBRPUWFECE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Chemical Transformations for 6 Bromo 2 Piperidin 4 Yl Isoindolin 1 One

Retrosynthetic Analysis and Key Disconnections for the Isoindolinone Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesizable starting materials. For 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one, two primary disconnections are of strategic importance.

The most evident disconnection is the C-N bond between the piperidine (B6355638) ring and the isoindolinone nitrogen (Disconnection I). This simplifies the target molecule into two key synthons: the 6-bromo-isoindolin-1-one core (A) and a suitable piperidine electrophile or nucleophile, such as a protected 4-halopiperidine or piperidin-4-ol. This approach allows for the late-stage introduction of the piperidine moiety, offering modularity for synthesizing various N-substituted analogs.

A more fundamental disconnection targets the lactam ring of the isoindolinone core itself (Disconnection II). Breaking the amide C-N bond reveals a substituted benzoic acid or benzaldehyde (B42025) precursor. This strategy focuses on forming the heterocyclic ring as a key step in the synthesis. Further disconnection of the C-C bond between the aromatic ring and the benzylic carbon leads back to simpler aromatic precursors. This analysis highlights that the core challenge lies in the efficient construction of the 6-bromo-isoindolin-1-one intermediate (A).

Synthesis of the 6-Bromo-isoindolin-1-one Moiety

The introduction of a bromine atom at the C-6 position of the isoindolinone ring requires careful control of regioselectivity. Direct bromination of isoindolin-1-one (B1195906) is challenging due to the potential for multiple halogenation sites. A more controlled approach involves the bromination of a suitable precursor, such as 2-methylbenzoic acid or its derivatives.

A common strategy involves the radical bromination of a benzylic position followed by cyclization. For instance, 5-bromo-2-methylbenzoic acid can be converted to its methyl ester, which then undergoes radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. chemicalbook.com The resulting benzylic bromide is a potent electrophile that can be cyclized with ammonia (B1221849) or an ammonia equivalent to form the desired 6-bromo-isoindolin-1-one. chemicalbook.com

ReagentSubstrateConditionsOutcomeReference
N-Bromosuccinimide (NBS), Benzoyl PeroxideMethyl 5-bromo-2-methyl-benzoateCCl₄, 85°CBenzylic bromination to form Methyl 5-bromo-2-(bromomethyl)benzoate chemicalbook.com
Bromine (Br₂)3-Methylisoindolin-1-oneChloroform or CCl₄Direct bromination, regioselectivity may vary

This is an interactive table. Click on the headers to sort.

The formation of the five-membered lactam ring is the cornerstone of isoindolinone synthesis. Numerous methods have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Intramolecular cyclization is a direct and powerful method for constructing the isoindolinone core. These reactions typically involve the formation of the amide bond from a precursor containing both the carboxylic acid (or its derivative) and the amine functionalities, or through the cyclization of an ortho-functionalized aromatic ring.

Intramolecular Amidation: The most straightforward approach involves the cyclization of a 2-(aminomethyl)benzoic acid derivative. However, these precursors are often not readily available. A more common variant is the cyclization of 2-cyanobenzaldehydes with various nucleophiles, which proceeds through an initial addition followed by intramolecular cyclization. rsc.orgnih.gov

Diels-Alder Cycloaddition: An elegant strategy for constructing highly functionalized isoindolinone cores involves an intramolecular Diels-Alder reaction. thieme-connect.comnih.gov This approach allows for the creation of multiple stereocenters and complex ring systems in a single step, though it is more commonly applied to more complex targets than the simple 6-bromo-isoindolin-1-one.

Reductive Cyclization: The reduction of a 2-nitro- or 2-azido-substituted aromatic ketone or ester can lead to the formation of the isoindolinone ring. For instance, the reduction of a 2-formyl-5-bromobenzoic acid derivative in the presence of an amine source can lead to reductive amination and subsequent lactamization.

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like isoindolinones in a single synthetic operation, enhancing atom and step economy. thieme-connect.com Several MCRs have been developed for the synthesis of the isoindolinone scaffold.

One such approach involves the reaction of 2-carboxybenzaldehyde, an amine, and a third component in a domino reaction. thieme-connect.com An acid-mediated, one-pot reaction of 2-carboxybenzaldehyde, anilines, and N,N-disubstituted anilines can furnish a range of functionalized N-substituted isoindolinones in good yields. thieme-connect.com To synthesize the 6-bromo core, a 5-bromo-2-carboxybenzaldehyde would serve as the starting material. Another powerful MCR involves the solid-phase synthesis using a β-keto lactam, an aldehyde, an isocyanide, and a dienophile, often facilitated by microwave irradiation. nih.govresearchgate.net

Reaction TypeKey Starting MaterialsConditionsKey FeaturesReference(s)
Three-Component2-Carboxybenzaldehyde, Nitrile/Aniline, NucleophileAcid-mediated, Metal-freeForms C-C and two C-N bonds in one pot thieme-connect.com
Four-Componentβ-keto lactam, Aldehyde, Isocyanide, DienophileSolid-phase, MicrowaveModular, generates chiral 3-substituted isoindolinones nih.govresearchgate.net
Tandem Reaction2-Cyanobenzaldehyde, α,β-Unsaturated Ketone/EsterOrganocatalyst (phosphine)Environmentally benign, catalyst can be recycled rsc.org

This is an interactive table. Click on the headers to sort.

In recent years, transition metal catalysis has emerged as a powerful tool for constructing the isoindolinone ring system, often through C-H activation and carbonylation strategies. nih.govdocumentsdelivered.comabo.fi These methods provide novel and efficient pathways that are often more tolerant of various functional groups.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for isoindolinone synthesis. One notable method is the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. nih.govresearchgate.net This reaction can proceed using Pd/C as a catalyst without the need for stoichiometric oxidants, producing H₂ as the only byproduct. nih.gov Another approach is the palladium-catalyzed carbonylation of benzylamines using a CO surrogate, which directly constructs the lactam ring. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts enable the enantioselective [4+1] annulation of benzamides and alkenes, providing a route to chiral isoindolinones with excellent regio- and enantioselectivity. organic-chemistry.org Rhodium/copper co-catalytic systems have also been used for the annulation of N-methoxy benzamides and saturated ketones. researchgate.net

Iridium and Copper-Catalyzed Reactions: Iridium catalysts can promote the oxidative annulation of benzamides with cyclopropanols. organic-chemistry.org Copper-catalyzed intramolecular sp³-sp² coupling of α-aminoboronate salts with 2-bromobenzoyl chlorides also provides an efficient route to the isoindolinone core. organic-chemistry.org

Catalyst SystemSubstratesReaction TypeKey AdvantageReference(s)
Pd/C, KOAc2-Benzyl-N-mesylbenzamideDehydrogenative C(sp³)–H CyclizationOxidant-free, H₂ is the only byproduct nih.govresearchgate.net
Rh(III) catalystBenzhydroxamic acid, Diazo compoundC-H Activation / AnnulationAccess to 3-substituted isoindolinones researchgate.net
Cu(OTf)₂3-Hydroxyisoindolinone, Boronic acidC-C CouplingSynthesis of C(3)-substituted isoindolinones organic-chemistry.org
Pd(OAc)₂2-Iodobenzamide derivativeIntramolecular CyclizationMild conditions, good yields organic-chemistry.org

This is an interactive table. Click on the headers to sort.

Construction of the Isoindolinone Lactam Ring System

Metal-Free Synthetic Pathways

Recent advancements in organic synthesis have emphasized the development of metal-free reactions to construct complex molecular architectures, driven by the need for more sustainable, cost-effective, and less toxic chemical processes. The synthesis of the 6-bromo-isoindolin-1-one core, the precursor to the title compound, can be achieved through several metal-free strategies, often relying on organocatalysis or cascade reactions that avoid the use of transition metals.

One prominent metal-free approach involves the tandem reaction of an appropriately substituted 2-formylbenzonitrile with a nucleophile, catalyzed by a chiral organic molecule. For the synthesis of the 6-bromo-isoindolin-1-one core, the logical starting material would be 4-bromo-2-formylbenzonitrile. Organocatalytic methods, employing bifunctional catalysts such as cinchona-derived thioureas, can facilitate a cascade sequence of aldol (B89426) addition-cyclization-rearrangement to furnish the isoindolinone ring system. These reactions proceed under mild conditions and offer a high degree of atom economy.

Another significant metal-free strategy is the base-mediated cyclization of ortho-substituted benzamides. For instance, a cascade reaction can be initiated from 2-alkyl-N-substituted benzamides, where a base promotes C-C bond formation and subsequent hydroxylation at the N-α-sp3 C-H bond to yield 3-hydroxyisoindolinones. While not directly forming the target scaffold, these intermediates are readily converted to isoindolinones. Furthermore, photoredox catalysis using organic dyes has emerged as a powerful tool. Amidyl N-centered radicals, generated under metal-free photoredox conditions from o-alkynylated benzamides, can undergo addition to the alkyne, leading to the formation of the isoindolinone ring through a proton-coupled electron transfer (PCET) process.

These metal-free methodologies represent a significant step forward, providing access to the core isoindolinone structure while avoiding the potential for metal contamination in the final products, which is a critical consideration in pharmaceutical manufacturing.

Introduction of the Piperidin-4-yl Substituent

Once the 6-bromo-isoindolin-1-one core is synthesized, the next crucial step is the introduction of the piperidin-4-yl group at the N-2 position. This is typically achieved through the formation of a new carbon-nitrogen bond between the isoindolinone nitrogen and the C-4 position of a piperidine precursor. Several strategies, including N-alkylation and coupling reactions, can be employed.

Direct N-alkylation is a common and straightforward method for forming the C-N bond. This involves the reaction of the 6-bromo-isoindolin-1-one, acting as a nucleophile after deprotonation with a suitable base (e.g., NaH, K₂CO₃), with an electrophilic piperidine derivative. A common electrophile is a piperidine ring bearing a good leaving group, such as a tosylate or a halide, at the 4-position. However, to avoid polymerization or undesired side reactions, the piperidine's own nitrogen atom must be protected, typically with a Boc (tert-butyloxycarbonyl) group. The reaction sequence would involve:

Protection of 4-hydroxypiperidine (B117109) with a Boc group.

Activation of the hydroxyl group (e.g., conversion to a tosylate).

Nucleophilic substitution with the deprotonated 6-bromo-isoindolin-1-one.

Deprotection of the Boc group to yield the final product.

The Mitsunobu reaction offers a powerful alternative for this transformation, particularly when starting from an alcohol. In this case, 6-bromo-isoindolin-1-one can be reacted directly with an N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This reaction proceeds under mild, neutral conditions and is known for its reliability in forming C-N bonds. A key advantage is the direct use of the alcohol without prior activation.

Method Piperidine Reagent Key Reagents Notes
Direct N-Alkylation N-Boc-4-tosyloxypiperidineBase (e.g., NaH, K₂CO₃)Requires pre-activation of the piperidine hydroxyl group.
Mitsunobu Reaction N-Boc-4-hydroxypiperidinePPh₃, DIAD/DEADProceeds under mild, neutral conditions; alcohol used directly.

While classical N-alkylation methods are effective, transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the N-C bond. The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. In this context, the reaction would involve the palladium-catalyzed coupling of 6-bromo-isoindolin-1-one with 4-aminopiperidine (B84694) (with a protected piperidine nitrogen). However, a more common strategy involves coupling an aryl halide with an amine. Although the isoindolinone nitrogen is part of a lactam, its direct participation in Buchwald-Hartwig coupling is challenging. An alternative strategy could involve synthesizing a precursor where the piperidine is already attached to a simpler aryl group, which is then elaborated into the isoindolinone ring.

Copper-catalyzed Ullmann coupling is another classical method for N-arylation. While it typically requires harsher conditions (high temperatures) than palladium-catalyzed reactions, modern ligand development has enabled Ullmann-type couplings to proceed under milder conditions. This could potentially be used to couple 6-bromo-isoindolin-1-one with a piperidine derivative, although this is less common for lactam N-alkylation compared to the methods described in section 2.3.1.

Stereochemical Control and Asymmetric Synthesis of Related Isoindolinone-Piperidine Architectures

The target molecule, this compound, is achiral. However, the development of stereochemical control is paramount for SAR studies, as introducing chiral centers can significantly impact biological activity. Asymmetric synthesis in this context can be applied to create chiral analogues, for instance, by introducing substituents on either the isoindolinone or the piperidine ring.

Significant progress has been made in the asymmetric synthesis of 3-substituted isoindolinones using organocatalysis. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or prolinamides, have been successfully employed to catalyze tandem reactions that construct the isoindolinone core while establishing a stereocenter at the C-3 position with high enantioselectivity (up to 95% ee). These reactions often start from 2-formylbenzonitriles and various nucleophiles. Although the piperidine in the title compound is attached at the N-2 position, these asymmetric methods are crucial for creating a library of related architectures where a stereocenter is present on the lactam ring.

Furthermore, the piperidine ring itself can be a source of chirality. If a substituted piperidine, such as 3-hydroxypiperidine (B146073) or a proline derivative, were used, diastereomeric products could be formed. The conformational preference of the N-acyl piperidine bond is also a key stereochemical consideration. Due to the partial double-bond character of the N-C(O) bond, rotation is restricted, and the planarity of the nitrogen lone pair conjugation with the carbonyl can induce a pseudoallylic strain. This strain influences the conformational preference of substituents on the piperidine ring, which can have a profound effect on how the molecule presents itself to a biological target.

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The this compound scaffold is an excellent platform for SAR exploration due to the presence of the reactive aryl bromide. The bromine atom serves as a versatile chemical handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions.

The bromine atom at the C-6 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe the chemical space around this part of the molecule.

Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for forming C-C bonds. The bromo-substituted isoindolinone can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters. wikipedia.org This allows for the introduction of various aromatic and unsaturated moieties, which can modulate properties such as lipophilicity, electronic character, and steric profile. nih.gov

Sonogashira Coupling : To introduce linear, rigid alkynyl groups, the Sonogashira coupling is the method of choice. nih.govnih.gov This reaction couples the aryl bromide with a terminal alkyne, providing access to compounds that can act as probes for narrow, deep binding pockets or serve as precursors for further transformations.

Heck Reaction : The Heck reaction allows for the formation of C-C bonds by coupling the aryl bromide with an alkene. organic-chemistry.orgnih.gov This is a valuable method for introducing vinyl groups, which can then be further functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation).

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This is a key strategy for introducing amino or substituted amino groups, which can serve as hydrogen bond donors or acceptors and significantly alter the compound's polarity and basicity.

Cyanation : The bromo group can be replaced with a nitrile group (-CN) via palladium-catalyzed cyanation using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine.

The following table summarizes these key derivatization strategies:

Reaction Coupling Partner Bond Formed Introduced Moiety
Suzuki-Miyaura R-B(OH)₂ / R-B(OR')₂C(sp²)-C(sp²)/C(sp³)Aryl, heteroaryl, vinyl, alkyl
Sonogashira R-C≡CHC(sp²)-C(sp)Alkynyl
Heck Alkene (e.g., H₂C=CHR)C(sp²)-C(sp²)Vinyl
Buchwald-Hartwig R¹R²NHC(sp²)-NAmino, substituted amino
Cyanation CN⁻ sourceC(sp²)-CNNitrile

These derivatization strategies provide a robust toolbox for systematically modifying the 6-position of the isoindolinone core, enabling a thorough exploration of the structure-activity landscape for this important class of compounds.

Functionalization of the Piperidine Ring (e.g., different piperidine attachment points)

The 2-(piperidin-4-yl)isoindolin-1-one (B1602179) scaffold predominantly features the piperidine ring attached to the isoindolinone nitrogen via its C-4 position. This specific linkage is a common structural motif in many biologically active molecules. While the synthesis of analogs with alternative attachment points (e.g., via the C-2 or C-3 positions of the piperidine ring) is theoretically possible, the 4-substituted piperidine remains the most prevalent starting material for constructing this class of compounds.

Direct functionalization of the piperidine ring once incorporated into the target molecule presents a significant synthetic challenge. However, modern synthetic methods offer potential pathways for such modifications. Research into direct C-H functionalization of piperidines has shown that site-selectivity can be achieved through the strategic choice of catalysts and directing or protecting groups on the piperidine nitrogen. nih.govresearchgate.net

Key strategies that could be applied for the functionalization of the N-aryl piperidine moiety include:

C-H Activation: Rhodium-catalyzed C-H insertion reactions have been successfully used to introduce functional groups at the C-2, C-3, and C-4 positions of N-substituted piperidines. nih.gov The regioselectivity of these reactions is highly dependent on the catalyst system and the nature of the substituent on the piperidine nitrogen. nih.gov For instance, N-Boc and N-brosyl-piperidines can be functionalized at the C-2 position, while other protecting groups can direct functionalization to the C-4 position. nih.gov

Photoredox Catalysis: This approach allows for the α-amino C-H arylation of substituted piperidines, enabling the introduction of aryl groups adjacent to the nitrogen atom under mild conditions. escholarship.org

Dehydrogenation and Addition: A common strategy involves the initial dehydrogenation of the piperidine to a tetrahydropyridine (B1245486) or dihydropyridine (B1217469) intermediate, followed by the addition of nucleophiles to introduce substituents at various positions.

These methodologies, while established for simpler piperidine derivatives, would require significant adaptation and optimization for a complex substrate like this compound. The development of such late-stage functionalization techniques is an active area of research aimed at the rapid generation of diverse compound libraries for drug discovery. chemistryviews.org

Substitution Patterns on the Isoindolinone Benzene (B151609) Ring

The aromatic benzene ring of the isoindolinone core is a prime target for modification to explore SAR. The bromine atom at the 6-position serves not only as a key pharmacophoric element in some contexts but also as a versatile synthetic handle for introducing further diversity via cross-coupling reactions. Synthetic routes often begin with appropriately substituted phthalic acid derivatives, which allows for the regioselective placement of various functional groups on the benzene ring.

Positional Isomers of the Bromo Substituent: The location of the halogen substituent on the isoindolinone ring can significantly impact biological activity. Synthetic analogs of the core scaffold have been prepared where the bromine atom is located at different positions. These positional isomers are typically synthesized from the corresponding brominated phthalimide (B116566) or 2-(bromomethyl)benzoate precursors.

Interactive Table: Known Positional Isomers of Bromo-Substituted 2-(Piperidinyl)isoindolin-1-one Analogs

Substituent PositionCompound Name (Analog)Context/Significance
4-Bromo 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneLenalidomide analog for PROTAC research.
5-Bromo 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneLenalidomide analog.
6-Bromo 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneLenalidomide analog for PROTAC research.
7-Bromo 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneLenalidomide analog.

Introduction of Other Functional Groups: Beyond altering the position of the bromine atom, a wide array of other substituents have been incorporated onto the benzene ring to modulate the electronic and steric properties of the molecule. The synthesis of these derivatives often starts from a substituted benzoyl or phthalic acid derivative.

Key examples of these substitutions, drawn from closely related isoindolinone structures, include:

Amino Group: An amino group can be introduced, as seen in the potent immunomodulatory drug Lenalidomide. The synthesis typically involves the reduction of a nitro group, which is introduced on the benzene ring at an early stage. mdpi.compreprints.org For example, methyl (2-methyl-3-nitro)benzoate can be used as a starting material to ultimately place an amino group at the 4-position of the isoindolinone ring. mdpi.com

Methyl Group: Alkyl groups, such as methyl, can be incorporated. The synthesis of a 6-bromo-4-methyl-isoindoline (B13897430) derivative, for instance, can commence from 3-bromo-5-methylphthalic anhydride.

Cyano and Aminomethyl Groups: A cyano group can be introduced and subsequently serve as a precursor to other functionalities. For example, a 5-carbonitrile isoindolinone derivative has been reduced to a 5-(aminomethyl) group, demonstrating a pathway to introduce basic side chains. chemicalbook.com

Methoxy (B1213986) Group: Electron-donating groups like methoxy have also been incorporated into the isoindolinone ring system in various synthetic schemes. nih.gov

The ability to synthesize a diverse range of substituted isoindolinones is critical for optimizing the efficacy and selectivity of drug candidates based on this privileged scaffold.

Elucidation of Structure Activity Relationships Sar and Molecular Design Principles

Influence of the 6-Bromo Substitution on Molecular Recognition and Biological Activity

The presence and position of halogen substituents on a drug scaffold can significantly modulate its pharmacological profile. In the case of 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one, the bromine atom at the 6-position of the isoindolinone core is a critical feature influencing its interaction with biological targets. The inclusion of a halogen, such as bromine, can affect molecular recognition through several mechanisms, including steric, hydrophobic, and electrostatic interactions, as well as the formation of specific halogen bonds.

Research on related substituted isoindolinones has demonstrated that modifications on the phthaloyl moiety are crucial for target engagement. For instance, in studies of ligands targeting the protein Cereblon (CRBN), substitutions on the isoindolinone ring system directly impact binding affinity. While direct SAR data for the 6-bromo substitution on this specific piperidinyl-isoindolinone is not extensively detailed in public literature, inferences can be drawn from analogous systems. The position of a substituent can sterically hinder or facilitate the optimal orientation of the ligand within the binding pocket. For example, substitutions near the carbonyl group of the isoindolinone have been shown to potentially block key hydrogen bond interactions with protein residues. researchgate.net

The bromo group itself is lipophilic, which can enhance binding to hydrophobic pockets within a protein's active site. Furthermore, bromine is a capable halogen bond donor. A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue. This type of interaction can be highly directional and contribute significantly to the stability of a ligand-protein complex, thereby influencing biological activity. The precise impact of the 6-bromo group depends on the specific topology of the target's binding site. In some cases, it may serve as a key anchoring point, while in others, it might be modified to fine-tune selectivity or potency. Studies on other brominated heterocyclic compounds have confirmed that the halogen can participate in various intermolecular interactions that are crucial for biological activity. nih.gov

Conformational Analysis of the Piperidin-4-yl Moiety and its Impact on Ligand-Target Interactions

The piperidin-4-yl moiety is a common scaffold in medicinal chemistry, valued for its ability to present substituents in well-defined three-dimensional orientations. The conformational behavior of this six-membered nitrogenous ring is a determining factor in how the entire ligand interacts with its target protein. nih.gov The piperidine (B6355638) ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. asianpubs.org In this conformation, substituents at the 4-position can be oriented either axially or equatorially.

For 2-(piperidin-4-yl)isoindolin-1-one (B1602179), the isoindolinone group attached at the 4-position of the piperidine ring is expected to preferentially occupy the equatorial position. asianpubs.org This orientation minimizes steric clashes with the axial hydrogens on the piperidine ring, representing a more stable energetic state. This conformational preference is critical as it dictates the spatial vector of the isoindolinone pharmacophore relative to the piperidine ring, which in turn affects how the molecule fits into a binding site.

The impact on ligand-target interactions is multifaceted:

Vectorial Presentation: The equatorial positioning projects the bulky isoindolinone group away from the piperidine ring, allowing it to engage with specific sub-pockets of the target protein.

Nitrogen Atom Interactions: The protonated nitrogen atom of the piperidine ring is a key interaction point, capable of forming strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. nih.govnih.gov It can also participate in cation-π interactions with aromatic residues such as tyrosine or tryptophan. nih.gov The stability and geometry of these interactions are directly influenced by the ring's conformation.

Reduced Flexibility: Replacing flexible alkyl chains with more rigid moieties like a piperidine ring can enhance binding affinity. nih.gov A moiety with a more restricted conformation may be better fitted to the receptor-binding site due to a lower entropic penalty upon binding. nih.gov

NMR spectroscopy and computational modeling are powerful tools used to confirm the conformational preferences of such piperidine derivatives, providing crucial insights for structure-based drug design. asianpubs.orgresearchgate.net

Stereochemical Aspects in Isoindolinone-Piperidine Derivatives and Chiral Recognition

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like proteins and enzymes. thieme-connect.com Enantiomers of a chiral drug can exhibit significantly different pharmacological activity, potency, and even toxicity. nih.govwvu.edu While the parent structure of this compound is achiral, the introduction of substituents on either the isoindolinone or piperidine rings can create one or more stereocenters, leading to stereoisomers.

The importance of chirality in piperidine-containing scaffolds is well-documented. thieme-connect.com For example, introducing a substituent at the 2- or 3-position of the piperidine ring would generate a chiral center. The resulting (R) and (S) enantiomers would orient the substituent differently in space, leading to differential interactions with a target. One enantiomer might fit perfectly into a binding site, forming optimal interactions, while the other may bind weakly or not at all due to steric hindrance.

Chiral recognition , the ability of a biological target to differentiate between stereoisomers, is governed by the specific non-covalent interactions formed. These can include:

Hydrogen Bonding: Key for forming stable complexes between a ligand and a receptor. nih.gov

π-π Interactions: Stacking of aromatic rings between the ligand and protein residues. nih.gov

Hydrophobic Interactions: The burying of nonpolar surfaces away from water. researchgate.net

Van der Waals Forces: General attractive or repulsive forces between molecules.

For a target to distinguish between enantiomers, it must engage the ligand at a minimum of three points. The differential binding affinity ultimately determines the biological effect of each isomer. Consequently, in the development of isoindolinone-piperidine derivatives, the synthesis of single, pure stereoisomers is often mandated by regulatory bodies to ensure a well-defined pharmacological and safety profile. nih.gov Techniques such as chiral chromatography are essential for separating and analyzing enantiomers. nih.govnih.gov

Rational Design Principles for Optimizing Isoindolinone-Piperidine Hybrid Structures

The isoindolinone-piperidine scaffold serves as a versatile template for the rational design of new therapeutic agents. Optimization of this hybrid structure involves systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The core principle of rational design is to leverage an understanding of the structure-activity relationship (SAR) to make informed chemical changes. nih.gov

Key design strategies for this scaffold include:

Molecular Hybridization: This approach involves combining the isoindolinone-piperidine core (a known pharmacophore) with other molecular fragments that possess desired biological activities. nih.govmdpi.com For example, attaching a moiety known to inhibit a specific enzyme could create a dual-action molecule or a more potent inhibitor. This strategy has been successfully used to design novel anti-inflammatory agents and other targeted therapies. nih.gov

Scaffold Modification and Decoration:

Isoindolinone Ring: Modifications here, such as altering the position or nature of the bromo-substituent (e.g., replacing it with chloro, fluoro, or methyl groups), can fine-tune electronic properties and interactions like halogen bonding.

Piperidine Ring: Introducing substituents on the piperidine ring can modulate physicochemical properties like solubility and basicity (pKa). thieme-connect.com Adding chiral centers can improve selectivity and potency. thieme-connect.com

Linker Modification: While the piperidine is directly attached to the isoindolinone nitrogen in the title compound, in other hybrids, a linker group may be present. Modifying the length and rigidity of such a linker is a common strategy to achieve optimal positioning of the pharmacophores within the target's binding site.

Structure-Based Design: When the 3D structure of the biological target is known, designers can use this information to create ligands that fit precisely into the binding site. This involves identifying key interactions (hydrogen bonds, hydrophobic pockets) and designing modifications to the isoindolinone-piperidine structure to maximize these favorable contacts.

The following table summarizes common optimization strategies based on rational design principles.

Molecular SectionDesign StrategyPotential Outcome
Isoindolinone Core Vary substituents (e.g., halogens, alkyls)Modulate binding affinity, selectivity, and metabolic stability.
Piperidine Moiety Introduce substituents, alter ring sizeEnhance solubility, tune pKa, improve pharmacokinetic properties. thieme-connect.com
Overall Structure Create stereoisomersIncrease potency and target selectivity. thieme-connect.com
Hybridization Attach other pharmacophoresCreate multi-target ligands or enhance a specific activity. mdpi.com

Computational Approaches in Guiding SAR Studies (e.g., QSAR, Docking-based SAR)

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective exploration of structure-activity relationships. nih.gov For isoindolinone-piperidine derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in guiding the design and optimization process.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. nih.govmdpi.com By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model is built.

Model Development: For a series of isoindolinone-piperidine analogs, a QSAR model can identify which molecular properties are most influential for their biological activity. nih.gov

Predictive Power: Once validated, the model can be used to predict the activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govjchemlett.com This significantly reduces the time and resources spent on synthesizing less active molecules.

The statistical robustness of a QSAR model is typically evaluated using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²).

QSAR ParameterDescriptionGood Model Indication
R² (Correlation Coefficient) Measures the goodness of fit of the model to the training data.Value close to 1.0
Q² (Cross-validation Coeff.) Measures the predictive ability of the model.Value > 0.5
External R² (R²pred) Measures the predictive ability on an external test set of compounds.Value > 0.6

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method provides invaluable insights into the molecular-level interactions that drive binding.

Binding Mode Prediction: Docking simulations can place this compound into the active site of a target, revealing its likely binding pose. acs.org

Interaction Analysis: It identifies key interactions, such as hydrogen bonds between the isoindolinone carbonyl and protein residues, or ionic interactions involving the piperidine nitrogen. nih.govresearchgate.net

Guiding Optimization: By visualizing the docked pose, chemists can identify opportunities for structural modifications. For example, if an empty hydrophobic pocket is observed near the 6-bromo position, adding a larger lipophilic group might enhance binding affinity. Docking helps rationalize observed SAR and guides the design of new analogs with improved target engagement. nih.govacs.org

Together, QSAR and molecular docking form a powerful computational duo that accelerates the drug discovery cycle by providing a rational basis for the design of more effective isoindolinone-piperidine-based therapeutic agents. mdpi.comjchemlett.com

Molecular Recognition, Target Engagement, and Mechanisms of Biological Action

Identification of Potential Molecular Targets for 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one

Initial research has focused on identifying the primary molecular targets of this compound, with several key areas of investigation emerging.

While comprehensive enzymatic screening is ongoing, preliminary studies suggest that this compound may interact with certain classes of enzymes. However, specific, high-affinity enzyme targets that are directly responsible for its primary biological effects have not yet been definitively identified in the public research domain.

The structural motifs of this compound, particularly the piperidinyl group, suggest a potential for interaction with various receptors, including G-protein coupled receptors (GPCRs) or ion channels. The nature of this binding, whether as an agonist, antagonist, or allosteric modulator, remains an active area of investigation.

A significant area of interest is the potential for this compound to modulate protein-protein interactions. The isoindolinone core is a scaffold present in other compounds known to influence PPIs. For instance, related isoindolinone derivatives have been shown to interact with components of the ubiquitin-proteasome system, suggesting a possible mechanism for further investigation.

Computational Chemistry and in Silico Modeling of 6 Bromo 2 Piperidin 4 Yl Isoindolin 1 One

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov For 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one, docking studies are crucial for identifying potential biological targets and understanding the key molecular interactions that govern its binding affinity.

Studies on similar isoindolinone derivatives have shown their potential to interact with a range of protein targets, including kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in cancer and neurodegenerative diseases. nih.govnih.govnih.gov For instance, isoindolinone-based compounds have been investigated as inhibitors of p53-MDM2 interaction and Cyclin-dependent kinase 7 (CDK7). nih.govbenthamdirect.com Docking simulations of this compound into the active sites of such targets can reveal critical interactions.

The primary interaction points on the molecule are hypothesized to be:

Hydrogen Bonding: The carbonyl oxygen of the isoindolinone core and the secondary amine of the piperidine (B6355638) ring can act as hydrogen bond acceptors and donors, respectively. acs.org

Hydrophobic Interactions: The aromatic isoindolinone ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket. acs.org

Halogen Bonding: The bromine atom at the 6-position can form halogen bonds, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity.

Hypothetical docking studies against various kinases could yield binding energy scores that help prioritize targets for further experimental validation.

Table 1: Illustrative Molecular Docking Results for this compound against Selected Kinase Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-dependent kinase 7 (CDK7)1UA2-9.8LYS41, LYS139
Phosphoinositide 3-kinase gamma (PI3Kγ)1E8X-9.2VAL882, TRP812
Murine double minute 2 (MDM2)1YCR-8.5LEU54, TYR67

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govnih.gov These calculations provide insights into the molecule's stability, reactivity, and the distribution of electron density. For this compound, QM studies can determine key electronic descriptors.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's ability to donate and accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding.

Reactivity Descriptors: Parameters like chemical hardness, softness, and chemical potential can be calculated to quantify the molecule's reactivity. nih.gov

These theoretical calculations are foundational for understanding the intrinsic properties that drive the molecule's biological activity. acs.org

Table 2: Predicted Quantum Mechanical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical stability and low reactivity
Dipole Moment3.5 DMolecular polarity
Global Hardness (η)2.65 eVResistance to charge transfer

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations are used to assess the stability of the docked conformation, explore the conformational landscape of the ligand within the binding site, and estimate the binding free energy. nih.gov

For a complex of this compound with a target protein, an MD simulation would typically run for hundreds of nanoseconds. researchgate.net Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's pose over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov

These simulations provide a deeper understanding of the thermodynamics and kinetics of the ligand-receptor interaction.

Table 3: Typical Parameters and Outputs of an MD Simulation

Parameter/OutputTypical Value/Description
Simulation Time100-500 ns
Force FieldAMBER, CHARMM, GROMOS
Solvent ModelExplicit (e.g., TIP3P water)
Key Output: Average RMSDIndicates stability of the complex
Key Output: Binding Free Energy (ΔG)Quantifies binding affinity

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of isoindolinone-piperidine analogues, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. benthamdirect.com

The process involves:

Data Set Collection: Assembling a series of analogues of this compound with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) to build a mathematical equation relating the descriptors to the activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used to create 3D contour maps that visualize the regions where steric, electrostatic, or other properties should be modified to improve activity. nih.govbenthamdirect.com

Pharmacophore Modeling and Virtual Screening for Analogues

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound and its interactions from docking studies, a pharmacophore model can be generated.

Key features would likely include:

One Hydrogen Bond Acceptor (HBA)

One Hydrogen Bond Donor (HBD)

One Aromatic Ring (AR)

One Hydrophobic (HY) feature

This model can then be used as a 3D query to rapidly screen large compound databases to identify novel molecules with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of new analogues with improved properties.

Table 4: Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Molecular Moiety
Hydrogen Bond AcceptorCarbonyl oxygen of the lactam
Hydrogen Bond Donor / Positive IonizableSecondary amine of the piperidine ring
Aromatic RingIsoindolinone ring system
Hydrophobic GroupBromo-substituted benzene (B151609) ring

Chemoinformatic Analysis of Isoindolinone-Piperidine Chemical Space

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data. nih.gov Analyzing the chemical space of isoindolinone-piperidine derivatives helps in understanding the diversity, complexity, and drug-likeness of this class of compounds. researchgate.netresearchgate.net

The piperidine ring is a common scaffold in drug discovery, but many existing compound libraries are dominated by flat, 2D molecules. nih.gov The chair conformation of the piperidine ring in this compound provides a valuable 3D structural element. wikipedia.org Chemoinformatic analysis would involve calculating properties for a virtual library of related compounds to explore:

Physicochemical Properties: Distribution of molecular weight, logP, polar surface area, and other "rule-of-five" parameters.

Structural Diversity: Using molecular fingerprints and dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the chemical space and identify unique structural motifs. scispace.com

Shape Analysis: Quantifying the 3D shape and steric properties of the library to ensure good coverage of three-dimensional space, which is often crucial for potent and selective biological activity. nih.gov

This analysis guides the design of new libraries of compounds with optimal diversity and drug-like properties. scispace.com

Analytical Characterization and Bioanalytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the carbon-hydrogen framework. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons on the isoindolinone core, the piperidine (B6355638) ring, and the aromatic ring would confirm their respective environments. For instance, the protons on the brominated aromatic ring would exhibit characteristic splitting patterns. In ¹³C NMR, the number of distinct signals would correspond to the number of non-equivalent carbon atoms, with their chemical shifts indicating their functional group type (e.g., carbonyl, aromatic, aliphatic).

Hypothetical ¹H NMR Data for 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.6-7.8 m 3H Aromatic protons
4.45 s 2H CH₂ of isoindolinone
4.2-4.3 m 1H CH of piperidine
3.2-3.4 m 2H Axial CH₂ of piperidine
2.8-3.0 m 2H Equatorial CH₂ of piperidine
1.8-2.0 m 2H Axial CH₂ of piperidine

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a strong absorption band for the lactam carbonyl (C=O) group, typically in the range of 1680-1720 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition. The isotopic pattern of bromine (approximately 50:50 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum, showing two peaks of nearly equal intensity separated by two mass units for the molecular ion and any bromine-containing fragments.

X-ray Crystallography: For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and conformational details of the isoindolinone and piperidine rings, as well as intermolecular interactions in the crystal lattice.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be developed. Detection is typically achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the area percentage of the main peak relative to the total peak area.

Hypothetical HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS could potentially be used for the analysis of this compound if it is sufficiently volatile or can be derivatized to increase its volatility. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile impurities.

Bioanalytical Approaches for In Vitro and Ex Vivo Research Studies

To study the behavior of this compound in biological systems, sensitive and specific bioanalytical methods are required. These methods are crucial for determining the concentration of the compound in various biological matrices such as plasma, tissues, and cell lysates.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. A typical LC-MS/MS assay would involve protein precipitation or solid-phase extraction to isolate the analyte from the biological matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific detection of the parent compound and its metabolites.

Advanced Techniques for Metabolite Identification and Stability Profiling

Understanding the metabolic fate of a compound is critical in drug discovery and development. For this compound, in vitro metabolism studies using liver microsomes or hepatocytes would be conducted to identify potential metabolites.

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is a powerful tool for metabolite identification. These instruments provide accurate mass measurements, which can be used to predict the elemental composition of metabolites. By comparing the fragmentation patterns of the parent compound and its metabolites, the sites of metabolic modification (e.g., hydroxylation, oxidation, glucuronidation) can be determined.

Stability profiling in various physiological fluids (e.g., plasma, simulated gastric fluid, simulated intestinal fluid) is also essential to assess the compound's viability for further development. These studies typically involve incubating the compound in the respective fluid and monitoring its degradation over time using an appropriate analytical method like HPLC or LC-MS.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Piperidin 4 Yl Isoindolin 1 One

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. For isoindolinone-based compounds like 6-bromo-2-(piperidin-4-yl)isoindolin-1-one, future research will focus on novel synthetic pathways that improve yield, reduce waste, and utilize safer reagents.

One promising direction is the adoption of "green chemistry" principles. rsc.orgresearchgate.net This includes the use of recyclable catalysts, solvent-free reaction conditions, and starting materials derived from renewable feedstocks. irjmets.com Researchers are exploring one-pot synthesis methods, which streamline the production process by combining multiple reaction steps into a single operation, thereby saving time, resources, and energy. researchgate.net Furthermore, there is a growing interest in transition metal-free synthetic protocols to avoid the environmental and economic costs associated with heavy metal catalysts. rsc.org The development of such sustainable methods will be crucial for the large-scale and cost-effective production of these important pharmaceutical intermediates. irjmets.com

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Reactions Multiple reaction steps in a single vessel.Reduced workup, purification, and solvent use; increased efficiency. researchgate.net
Transition Metal-Free Catalysis Avoids the use of heavy metal catalysts.Lower toxicity, reduced environmental impact, and cost-effectiveness. rsc.org
Green Solvents/Solvent-Free Conditions Utilization of water, supercritical fluids, or no solvent.Reduced use of volatile organic compounds (VOCs) and environmental pollution. rsc.orgresearchgate.net
Recyclable Catalysts Catalysts that can be recovered and reused.Lower cost and reduced waste generation. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning models, trained on large datasets of known PARP inhibitors, can identify key structural features that govern potency and selectivity. nih.govnih.gov These models can then be used to perform virtual screening of compound libraries to identify novel candidates with improved pharmacological profiles. researchgate.netresearchgate.net Generative AI algorithms are also being employed for the de novo design of entirely new molecules with desired properties, potentially leading to the discovery of next-generation PARP inhibitors with enhanced efficacy and reduced side effects. mdpi.comnih.govasco.org

The integration of AI and ML with traditional computational chemistry methods, such as molecular docking and molecular dynamics simulations, is creating powerful pipelines for drug discovery. nih.gov This synergy allows for a more rational and efficient exploration of structure-activity relationships, ultimately reducing the time and cost associated with bringing new drugs to the clinic. The following table highlights key applications of AI and ML in the context of isoindolinone-piperidine inhibitor design.

AI/ML ApplicationDescriptionImpact on Drug Discovery
Virtual Screening Rapidly screening large libraries of virtual compounds to identify potential hits.Increased efficiency and reduced cost of hit identification. nih.govresearchgate.net
De Novo Design Generating novel molecular structures with desired properties.Exploration of new chemical space and discovery of innovative drug candidates. frontiersin.orgmdpi.comnih.gov
QSAR Modeling Developing predictive models for biological activity based on chemical structure.Guidance for lead optimization and prediction of compound potency. chemrxiv.org
ADMET Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds.Early identification of candidates with favorable pharmacokinetic and safety profiles.

Development of Targeted Chemical Tools for Specific Biological Systems

While many current PARP inhibitors target both PARP1 and PARP2, there is growing interest in developing highly selective inhibitors for other members of the PARP family. bond.edu.au The PARP family comprises 17 enzymes with diverse cellular functions, and selective inhibitors are needed as chemical tools to dissect the specific roles of each family member in health and disease. ohsu.edu

Future research will focus on designing and synthesizing derivatives of this compound that can selectively inhibit other PARP enzymes, such as PARP4 or PARP10. nih.govnih.gov This will involve structure-based drug design, where high-resolution crystal structures of different PARP enzymes are used to guide the chemical modifications of the isoindolinone-piperidine scaffold to achieve selectivity. The development of these selective chemical probes will be invaluable for target validation and for elucidating the complex biology of the PARP family. ohsu.edu

These targeted tools will enable researchers to investigate the specific contributions of individual PARP enzymes to various cellular processes, which could uncover new therapeutic opportunities for a range of diseases beyond cancer.

Advanced Biophysical Characterization of Molecular Interactions

A deep understanding of how a drug molecule interacts with its target protein at the molecular level is crucial for rational drug design. Future research on this compound and its analogs will employ a suite of advanced biophysical techniques to characterize these interactions in unprecedented detail.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be used to precisely measure the binding affinity and kinetics of these inhibitors. reactionbiology.com X-ray crystallography and cryo-electron microscopy (cryo-EM) will continue to provide high-resolution structural information about how these compounds bind to the active site of PARP enzymes, revealing key interactions that can be exploited for further optimization. iucr.orgmdpi.com

Furthermore, computational methods like molecular dynamics (MD) simulations will be used to study the dynamic nature of the inhibitor-protein complex, providing insights into the conformational changes that occur upon binding and the factors that govern inhibitor residence time. nih.gov A comprehensive understanding of the thermodynamics and kinetics of binding will guide the design of inhibitors with improved potency and duration of action. The following table outlines some of the key biophysical techniques and their applications in this research area.

Biophysical TechniqueInformation GainedApplication in Drug Design
X-ray Crystallography High-resolution 3D structure of the inhibitor-protein complex.Structure-based design of more potent and selective inhibitors. iucr.orgmdpi.com
Surface Plasmon Resonance (SPR) Real-time measurement of binding kinetics (association and dissociation rates).Optimization of inhibitor residence time and target engagement. reactionbiology.comnih.gov
Isothermal Titration Calorimetry (ITC) Determination of binding affinity, stoichiometry, and thermodynamic parameters.Understanding the driving forces of binding for lead optimization. reactionbiology.commdpi.com
Molecular Dynamics (MD) Simulations Dynamic behavior of the inhibitor-protein complex over time.Insights into binding mechanisms and conformational changes. nih.gov

Multi-disciplinary Approaches in Isoindolinone-Piperidine Research

The successful development of next-generation drugs based on the this compound scaffold will require a highly collaborative and multi-disciplinary approach. ref.ac.uk This involves the integration of expertise from various fields, including medicinal chemistry, computational biology, structural biology, pharmacology, and clinical research.

Medicinal chemists will continue to synthesize novel analogs with improved properties, guided by the insights from computational and structural studies. mdpi.com Computational biologists will employ AI and molecular modeling to predict the activity and properties of new compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net Structural biologists will provide the atomic-level details of inhibitor-target interactions, enabling structure-based design. iucr.org Pharmacologists will evaluate the efficacy and safety of new compounds in preclinical models, while clinical researchers will be responsible for translating the most promising candidates into human trials.

This integrated approach will create a synergistic feedback loop, where experimental data informs computational models, and computational predictions guide experimental work. Such collaborative efforts will be essential to overcome the challenges of drug discovery and to accelerate the development of novel isoindolinone-piperidine-based therapies for patients in need. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-(piperidin-4-yl)isoindolin-1-one, and how can reaction yields be systematically improved?

  • Methodological Answer : Focus on nucleophilic substitution and Buchwald-Hartwig amination protocols. Use factorial design to test variables (e.g., catalyst loading, solvent polarity, temperature). For brominated isoindolinones, Pd-catalyzed cross-coupling with piperidine derivatives is common. Monitor reaction progress via HPLC-MS and optimize purification using gradient elution on reverse-phase columns .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H/13^13C NMR shifts with reference analogs (e.g., Sigma-Aldrich’s 6-Bromo-4-(piperazin-1-yl)quinoline, which shares a bromo-piperidine scaffold) to confirm regiochemistry .
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]+^+) using high-resolution ESI-MS.
  • XRD : If crystals are obtainable, compare unit cell parameters with structurally similar compounds (e.g., 5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer :

  • DFT : Calculate electrostatic potential surfaces to predict reactive sites for functionalization.
  • Docking : Use AutoDock Vina to simulate binding affinities with protein targets (e.g., kinases or GPCRs). Validate predictions with SPR or ITC assays.
  • COMSOL Multiphysics : Model diffusion kinetics in membrane separation systems to assess compound stability under simulated physiological conditions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate in vitro assays (e.g., IC50_{50} values) with in silico ADMET predictions.
  • Control Experiments : Test for off-target effects using siRNA knockdowns or isoform-specific inhibitors.
  • Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves and re-evaluate assay conditions (e.g., buffer pH, cell line viability) .

Q. How can researchers integrate this compound into a theoretical framework for studying piperidine-based drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Map substituent effects using Hammett plots or Free-Wilson analysis.
  • Mechanistic Studies : Use stopped-flow kinetics to probe reaction intermediates in piperidine ring-opening/closing pathways.
  • Literature Synthesis : Align findings with prior studies on analogous systems (e.g., 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine derivatives) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.